molecular formula C9H11N3O3S B7557843 N-[3-(sulfamoylamino)phenyl]prop-2-enamide

N-[3-(sulfamoylamino)phenyl]prop-2-enamide

Cat. No.: B7557843
M. Wt: 241.27 g/mol
InChI Key: QHJXLIRCJKWCKH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[3-(sulfamoylamino)phenyl]prop-2-enamide involves several steps. One common method includes the reaction of 3-nitrobenzene sulfonamide with propargyl bromide under basic conditions, followed by reduction of the nitro group to an amino group using a suitable reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2). The final step involves the reaction of the resulting amine with acryloyl chloride to form the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[3-(sulfamoylamino)phenyl]prop-2-enamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(sulfamoylamino)phenyl]prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(sulfamoylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells .

Comparison with Similar Compounds

N-[3-(sulfamoylamino)phenyl]prop-2-enamide can be compared with other similar compounds, such as:

This compound is unique due to its specific chemical structure, which allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

N-[3-(sulfamoylamino)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-2-9(13)11-7-4-3-5-8(6-7)12-16(10,14)15/h2-6,12H,1H2,(H,11,13)(H2,10,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJXLIRCJKWCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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